REACTION_CXSMILES
|
[N:1]1[C:11]2[NH:10][C:9]3[CH:12]=[CH:13][CH:14]=[CH:15][C:8]=3[C:7](=O)[NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:18]>ClCCl>[Cl:18][C:7]1[C:8]2[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=2[NH:10][C:11]2[N:1]=[CH:2][CH:3]=[CH:4][C:5]=2[N:6]=1
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Name
|
|
Quantity
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18 g
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Type
|
reactant
|
Smiles
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N1=CC=CC=2NC(C3=C(NC21)C=CC=C3)=O
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Name
|
|
Quantity
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20.5 g
|
Type
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reactant
|
Smiles
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P(Cl)(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
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650 mL
|
Type
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solvent
|
Smiles
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ClCCl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux until the starting material
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Type
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CUSTOM
|
Details
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all consumed (use LC/MS
|
Type
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CUSTOM
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Details
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the reaction)
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated in vacuo to half volume
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Type
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FILTRATION
|
Details
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the resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with dichloromethane
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Type
|
CONCENTRATION
|
Details
|
The filtrate was further concentrated
|
Type
|
CUSTOM
|
Details
|
a second crop was similarly obtained
|
Name
|
|
Type
|
product
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Smiles
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ClC=1C2=C(NC3=C(N1)C=CC=N3)C=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |